1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
“1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the CAS Number: 93731-05-6 . It has a molecular weight of 252.36 . The molecule contains a total of 41 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of “1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” includes various functional groups. The benzyl group is attached to the 1-position of the benzodiazepine ring. The 3-position of the ring is substituted with a methyl group .
Physical And Chemical Properties Analysis
Scientific Research Applications
- It has a CAS Number of 93731-05-6 .
- Its molecular weight is 252.36 .
- It is stored at room temperature .
- It is in the form of oil .
- The compound might be related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
- There’s a mention of a compound, 8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide , which exhibited higher activity as a positive modulator of the AMPA receptor .
- The compound might be related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
- There’s a mention of a compound, 8-chloro-2,3,5,6-tetrahydro-3,6-dimethyl-pyrrolo[1,2,3-de]-1,2,4-benzothiadiazine-1,1-dioxide , which exhibited higher activity as a positive modulator of the AMPA receptor .
Future Directions
The future directions for the study of “1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” and related compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. The advent of computerized molecular graphics may boost the study of structural-activity relationships .
properties
IUPAC Name |
5-benzyl-3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-14-11-18-16-9-5-6-10-17(16)19(12-14)13-15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAURBRKUKRSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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